

In-Depth Technical Guide: 5-Fluoro-2-(pyrrolidin-1-yl)aniline

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Compound of Interest

Compound Name: 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Cat. No.: B1309661

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Fluoro-2-(pyrrolidin-1-yl)aniline**, a fluorinated aromatic amine incorporating a pyrrolidine moiety. This compound is of significant interest to the medicinal chemistry and drug discovery sectors due to the presence of structural motifs commonly found in biologically active molecules. The incorporation of a fluorine atom can significantly modulate physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity, while the pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals. This document consolidates available data on its chemical properties, synthesis, and potential applications, highlighting its role as a valuable building block in the development of novel therapeutic agents.

Chemical and Physical Properties

5-Fluoro-2-(pyrrolidin-1-yl)aniline, with the IUPAC name **5-fluoro-2-(pyrrolidin-1-yl)aniline**, is a substituted aniline derivative. Its hydrochloride salt is also commonly used.^[1] The fundamental properties of the parent compound and its hydrochloride salt are summarized in the table below. While experimental data for some properties are not extensively reported in publicly available literature, computed values provide useful estimates for research and development purposes.

Property	Value (5-Fluoro-2-(pyrrolidin-1-yl)aniline)	Value (5-Fluoro-2-(pyrrolidin-1-yl)aniline HCl)	Data Source
IUPAC Name	5-fluoro-2-(pyrrolidin-1-yl)aniline	5-fluoro-2-pyrrolidin-1-ylaniline;hydrochloride	[1]
Molecular Formula	C ₁₀ H ₁₃ FN ₂	C ₁₀ H ₁₄ ClFN ₂	[1]
Molecular Weight	180.22 g/mol	216.68 g/mol	[1]
Exact Mass	180.106277 g/mol	216.082954 g/mol	[1]
CAS Number	Not specified for free base	1185302-56-0, 1431966-86-7	[1]
Topological Polar Surface Area	29.3 Å ²	29.3 Å ² (for parent)	[1] (Computed)
Hydrogen Bond Donor Count	1	2	[1] (Computed)
Hydrogen Bond Acceptor Count	2	2	[1] (Computed)
Rotatable Bond Count	1	1	[1] (Computed)

Note: Many physical properties such as melting point, boiling point, and solubility are not readily available in the cited literature. Researchers should perform experimental determination for accurate values.

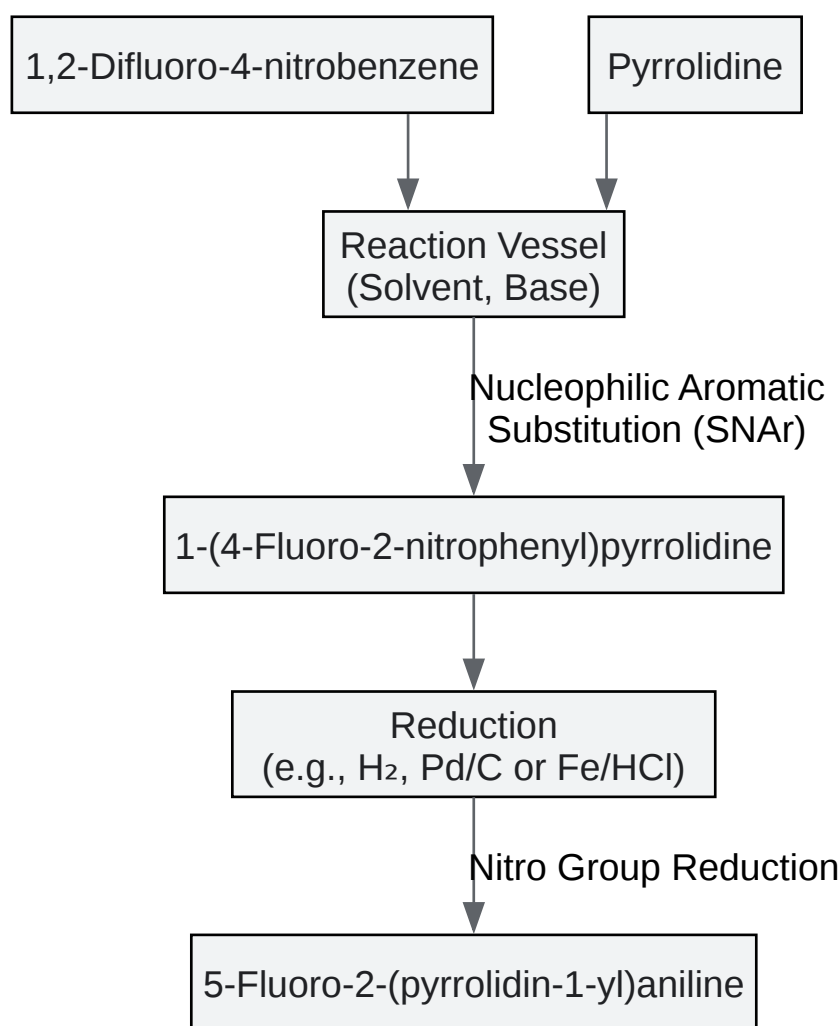
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Fluoro-2-(pyrrolidin-1-yl)aniline** is not extensively documented in peer-reviewed journals, its synthesis can be logically derived from established methods for the preparation of substituted anilines and N-arylated pyrrolidines. A plausible synthetic route involves the nucleophilic aromatic substitution (S_NAr) of a suitable di-halogenated or nitro-activated fluorobenzene with pyrrolidine, followed by the reduction of a nitro group if present.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A common strategy for the synthesis of N-aryl pyrrolidines is the reaction of an activated fluoro- or chloro-nitrobenzene with pyrrolidine. The subsequent reduction of the nitro group yields the desired aniline.

Workflow for the Proposed Synthesis:



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Caption: Proposed workflow for the synthesis of **5-Fluoro-2-(pyrrolidin-1-yl)aniline**.

Hypothetical Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

- To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.1 to 1.5 equivalents).
- Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the hydrofluoric acid byproduct.
- Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-fluoro-2-nitrophenyl)pyrrolidine.
- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of **5-Fluoro-2-(pyrrolidin-1-yl)aniline**

- Dissolve the purified 1-(4-fluoro-2-nitrophenyl)pyrrolidine (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
- Add a reducing agent. Common methods include:
 - Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
 - Metal-Acid Reduction: Alternatively, use a metal in acidic media, such as iron powder in the presence of ammonium chloride or hydrochloric acid.

- Monitor the reaction by TLC or LC-MS.
- Upon completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. If using a metal-acid reduction, neutralize the mixture and filter to remove metal salts.
- Concentrate the filtrate under reduced pressure to obtain the crude **5-Fluoro-2-(pyrrolidin-1-yl)aniline**.
- Purify the product by column chromatography or recrystallization to yield the final product.

Role in Drug Discovery and Development

5-Fluoro-2-(pyrrolidin-1-yl)aniline serves as a key intermediate in the synthesis of more complex molecules for drug discovery. The aniline functional group is a versatile handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions to build larger molecular scaffolds.

Structural Significance

The combination of the fluoroaniline and pyrrolidine moieties is significant in medicinal chemistry for several reasons:

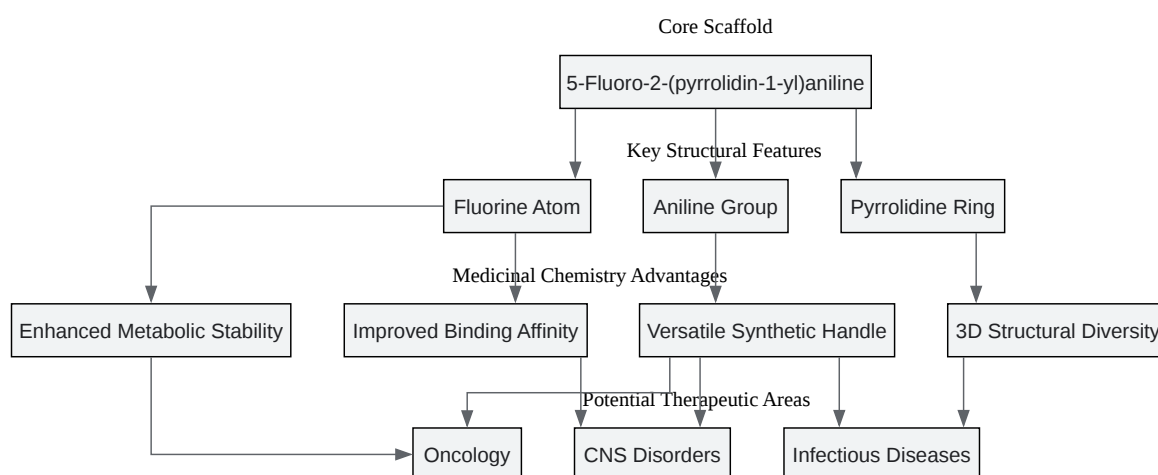
- **Fluorine Substitution:** The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.
- **Pyrrolidine Ring:** The pyrrolidine ring is a common feature in many FDA-approved drugs.^[2] Its saturated, non-planar structure provides three-dimensional diversity to a molecule, which can lead to improved binding to the complex topologies of biological targets.^[3]
- **Aniline Moiety:** The aniline group provides a crucial point for further chemical modification, allowing for the exploration of a wide chemical space to optimize the pharmacological properties of a lead compound.

Potential Therapeutic Applications

While specific biological activities for **5-Fluoro-2-(pyrrolidin-1-yl)aniline** have not been extensively reported, derivatives of fluoroanilines and pyrrolidines have shown a broad range of pharmacological activities, including but not limited to:

- Oncology: As precursors to kinase inhibitors and other anti-cancer agents.
- Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in drugs targeting CNS receptors.
- Infectious Diseases: As building blocks for novel antibacterial and antiviral compounds.

Logical Relationship for Drug Discovery Application:



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Caption: The role of **5-Fluoro-2-(pyrrolidin-1-yl)aniline** in drug discovery.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for **5-Fluoro-2-(pyrrolidin-1-yl)aniline** is not widely published. However, commercial suppliers of its hydrochloride salt indicate the availability of analytical data such as MS, HPLC, and LC-MS for batch-specific quality control.^[4]

Researchers should expect to perform their own analytical characterization upon synthesis or acquisition of this compound.

Expected Spectroscopic Features:

- ¹H NMR: Signals corresponding to the aromatic protons on the fluoroaniline ring, with splitting patterns influenced by both the fluorine and the amine/pyrrolidine substituents. Protons on the pyrrolidine ring would appear as multiplets in the aliphatic region. The amine protons would likely appear as a broad singlet.
- ¹³C NMR: Distinct signals for the aromatic carbons, with the carbon bonded to fluorine showing a characteristic large coupling constant (¹J_{C-F}). Signals for the carbons of the pyrrolidine ring would be present in the aliphatic region.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (180.106277 for the free base).
- Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching band.

Conclusion

5-Fluoro-2-(pyrrolidin-1-yl)aniline is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a fluoroaniline core and a pyrrolidine substituent provides a foundation for the synthesis of novel compounds with potentially enhanced pharmacological profiles. While detailed experimental and biological data for this specific compound are sparse in the public domain, its structural features suggest a wide range of possibilities for its application in the creation of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

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